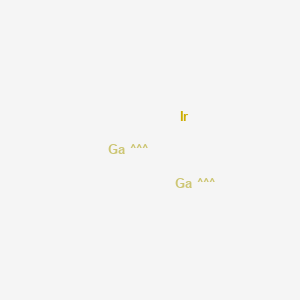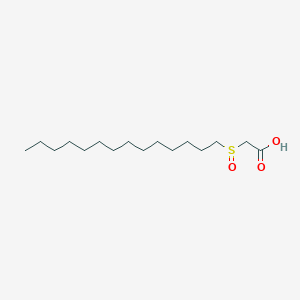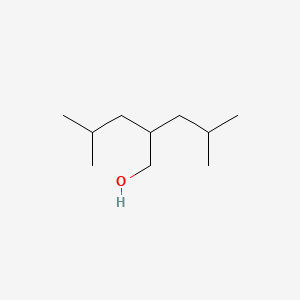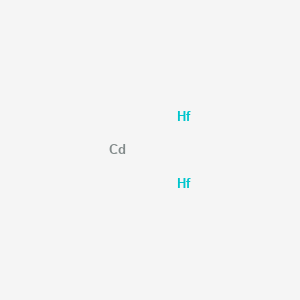
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a tert-butyl group at the 1-position and an ethylidene group at the 4-position. This compound is known for its unique structural properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The ethylidene group can be introduced through a subsequent reaction involving ethylidene chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to produce Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different alkyl groups.
Applications De Recherche Scientifique
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, tert-butyl-: Similar in structure but lacks the ethylidene group.
Cyclohexane, 1,1-dimethylethyl-: Another derivative with different substitution patterns.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of tert-butyl and ethylidene groups.
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is unique due to the presence of both tert-butyl and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
14033-64-8 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
1-tert-butyl-4-ethylidenecyclohexane |
InChI |
InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,11H,6-9H2,1-4H3 |
Clé InChI |
NAKSJRXGDIIXRU-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CCC(CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)




![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)


![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)



